molecular formula C11H11NO B1315221 1-(1-Methyl-1H-indol-5-yl)ethanone CAS No. 61640-20-8

1-(1-Methyl-1H-indol-5-yl)ethanone

Cat. No.: B1315221
CAS No.: 61640-20-8
M. Wt: 173.21 g/mol
InChI Key: XQQNYKROVSVLHR-UHFFFAOYSA-N
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Description

“1-(1-Methyl-1H-indol-5-yl)ethanone” is a chemical compound with the molecular formula C11H11NO . It is also known as “1-(1-METHYL-1H-INDOL-3-YL)-1-ETHANONE” in English . It is a derivative of indole, which is a heterocyclic compound that is important in many biological systems .


Molecular Structure Analysis

The molecular structure of “this compound” consists of an indole ring attached to an ethanone group . The indole ring contains a benzene ring fused to a pyrrole ring, and the ethanone group consists of a carbonyl group attached to a methyl group .

Scientific Research Applications

Antibacterial and Antifungal Activities

  • Synthesis of Novel 1H-Indole Derivatives : Research has led to the synthesis of new 1H-Indole derivatives, showing significant antimicrobial activity against bacteria like Bacillus subtilis and Escherichia coli, and fungi such as Aspergillus niger and Candida albicans. These compounds were synthesized from indole and various acetophenones, demonstrating their potential in antimicrobial applications (2020).

Corrosion Inhibition

  • Corrosion Inhibitor for Mild Steel : A study synthesized 1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone, which acted as a corrosion inhibitor for mild steel in hydrochloric acid. The inhibitor showed high efficiency, indicating potential for industrial applications in protecting metals from corrosion (2020).

Antitubercular Agents

  • Targeting Mycobacterium tuberculosis : Research has developed 1-(1-benzyl-2-methyl-5-((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)-1H-indol-3-yl)ethanone derivatives, with some showing in vitro activity against Mycobacterium tuberculosis. These findings suggest their potential as selective inhibitors for antitubercular treatment (2019).

Neurodegenerative Disease Treatment

  • Dual-Effective Neuroprotective Agents : Certain indole derivatives synthesized as ligands of GluN2B-containing N-methyl-D-aspartate (NMDA) receptors have also demonstrated antioxidant properties. This dual efficacy suggests potential application in treating neurodegenerative diseases (2013).

Anticonvulsant Agents

  • Potential Anticonvulsant Agents : A series of indole C-3 substituted derivatives were synthesized and evaluated for anticonvulsant activity. Some compounds showed significant activity in maximal electroshock tests, suggesting their use as potential anticonvulsant agents (2014).

Safety and Hazards

The safety data sheet for “1-(1-Methyl-1H-indol-5-yl)ethanone” indicates that it is harmful if swallowed and causes severe skin burns and eye damage . It is recommended to avoid contact with skin and eyes, avoid inhalation of vapor or mist, and wash thoroughly after handling .

Mechanism of Action

Target of Action

It is known that indole derivatives, which include 1-(1-methyl-1h-indol-5-yl)ethanone, bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The interaction of this compound with its targets could potentially lead to alterations in cellular signaling, gene expression, or enzymatic activity, depending on the specific target.

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives , it is likely that this compound affects multiple biochemical pathways. These could potentially include pathways related to inflammation, viral replication, cancer cell proliferation, oxidative stress, microbial growth, tubercular infection, glucose metabolism, malarial infection, cholinesterase activity, and more .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. Given the range of biological activities associated with indole derivatives , the effects could potentially include reduced inflammation, inhibited viral replication, suppressed cancer cell proliferation, decreased oxidative stress, inhibited microbial growth, reduced tubercular infection, regulated glucose metabolism, inhibited malarial infection, and altered cholinesterase activity .

Biochemical Analysis

Biochemical Properties

1-(1-Methyl-1H-indol-5-yl)ethanone plays a vital role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s indole structure allows it to participate in multiple biochemical pathways, including those involving tryptophan, an essential amino acid. The interactions of this compound with enzymes and proteins are primarily through hydrogen bonding and hydrophobic interactions, which facilitate its role in biochemical processes .

Cellular Effects

This compound influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell signaling pathways includes the activation or inhibition of specific receptors and enzymes, leading to changes in cellular responses. Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular metabolism and overall cell function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific enzymes and proteins through hydrogen bonding and hydrophobic interactions, leading to conformational changes that affect their activity. This binding can result in the inhibition or activation of enzymes, thereby modulating biochemical pathways. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to the compound in in vitro or in vivo studies has demonstrated its potential to cause alterations in cellular function, including changes in cell signaling pathways and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of biochemical pathways. Studies have identified threshold effects, where the compound’s impact on cellular function changes significantly with increasing dosage. It is essential to determine the optimal dosage to maximize the compound’s beneficial effects while minimizing its toxic effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s indole structure allows it to participate in metabolic processes related to tryptophan and other amino acids. It can influence metabolic flux and metabolite levels by modulating enzyme activity and gene expression. The interactions of this compound with enzymes and cofactors are crucial for its role in metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound’s hydrophobic nature allows it to diffuse through cell membranes, while its interactions with transporters and binding proteins facilitate its localization and accumulation in specific cellular compartments. These interactions are essential for the compound’s biochemical activity and its effects on cellular function .

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects. The localization of this compound is crucial for its activity and function, as it allows the compound to interact with specific enzymes, proteins, and other biomolecules within the cell .

Properties

IUPAC Name

1-(1-methylindol-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-8(13)9-3-4-11-10(7-9)5-6-12(11)2/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQQNYKROVSVLHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)N(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40485615
Record name 1-(1-Methyl-1H-indol-5-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40485615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61640-20-8
Record name 1-(1-Methyl-1H-indol-5-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40485615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ex-28A: To a solution of 1-(1H-indol-5-yl)-ethanone (Yang, Y. et al, Heterocycles, 1992, 34(6), 1169–1175; 0.45 g, 2.8 mmol) were added iodomethane (3 mL) and cesium carbonate (2.3 g, 7.1 mmol). The reaction mixture was allowed to stir at 55° C. for 1.5 day during which additional iodomethane (11 mL) was added. The reaction was quenched with water. The aqueous solution was extracted with ether. The solution of ether was washed with saturated solution sodium bicarbonate, brine, dried over sodium sulfate and concentrated. The crude product was purified by flash chromatography. Elution with ethyl acetate (33%, v/v, in hexane) gave 1-(1-methyl-1H-indol-5-yl)-ethanone (0.25 g, 51%). 1H NMR (CDCl3) δ 8.30 (s, 1H), 7.91 (dd, J=1.2, 8.1 Hz, 1H), 7.34 (d, J=8.6 Hz, 1H), 7.12 (d, J=3.2 Hz, 1H), 6.61 (d, J=3.0, 1H), 3.82 (s, 3H), 2.66 (s, 3H).
Quantity
0.45 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step Two

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